molecular formula C14H13F2NO2S B5794263 N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5794263
M. Wt: 297.32 g/mol
InChI Key: WHARGEQCVSYZPH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a difluorophenyl ring and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and sulfonamide groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

Comparison: this compound is unique due to the specific positioning of the difluoro groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. The presence of the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-11-5-6-12(15)13(16)8-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHARGEQCVSYZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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